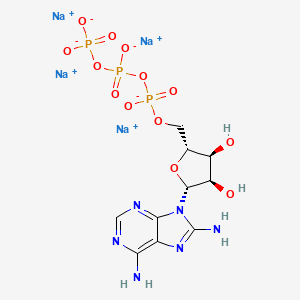
8-Aminoadenosine-5'-O-triphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminoadenosine-5’-O-triphosphate (sodium salt) is an aminated derivative of adenosine-5’-triphosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine nucleobase with an amino group. It is primarily used in scientific research for receptor mapping and studying nucleotide substrate specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoadenosine-5’-O-triphosphate involves the modification of adenosine-5’-triphosphate. The hydrogen atom at the 8th position of the adenine nucleobase is replaced by an amino group through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 8-Aminoadenosine-5’-O-triphosphate typically involves large-scale chemical synthesis under controlled conditions. The compound is often supplied as an aqueous solution of the sodium salt, with a typical concentration of 10 mM .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoadenosine-5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and nucleophiles. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may result in various substituted adenosine derivatives .
Scientific Research Applications
8-Aminoadenosine-5’-O-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in receptor mapping and studying nucleotide substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized biochemical reagents
Mechanism of Action
The mechanism of action of 8-Aminoadenosine-5’-O-triphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 8th position of the adenine nucleobase allows for unique binding interactions, which can inhibit or modify the activity of these targets. This compound has been shown to inhibit poly(A) polymerase in yeast, leading to chain termination during RNA synthesis .
Comparison with Similar Compounds
Adenosine-5’-triphosphate (ATP): The parent compound, without the amino modification.
8-Bromo-adenosine-5’-triphosphate: Another modified ATP derivative with a bromine atom at the 8th position.
8-Methyl-adenosine-5’-triphosphate: A derivative with a methyl group at the 8th position.
Uniqueness: 8-Aminoadenosine-5’-O-triphosphate is unique due to the presence of the amino group at the 8th position, which allows for specific interactions and applications not possible with other ATP derivatives. This modification enhances its utility in receptor mapping and studying nucleotide substrate specificity .
Properties
Molecular Formula |
C10H13N6Na4O13P3 |
|---|---|
Molecular Weight |
610.12 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Na/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
AXYUSSRGOAAJCU-ZVQJTLEUSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


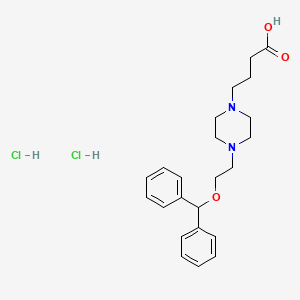
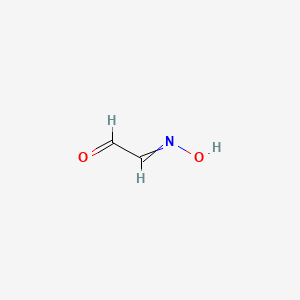

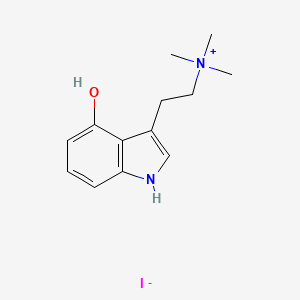

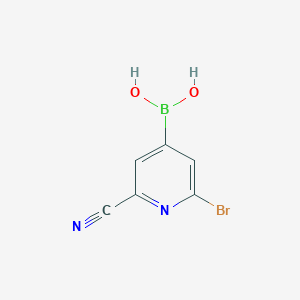
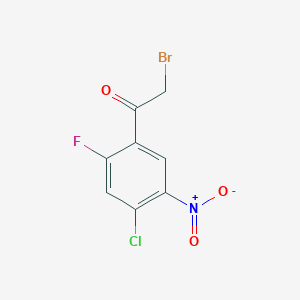

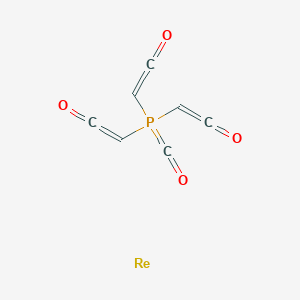
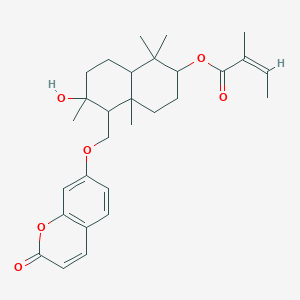
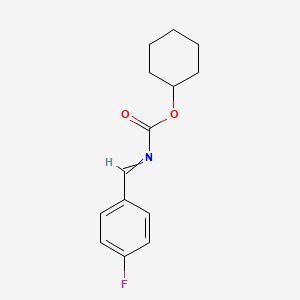
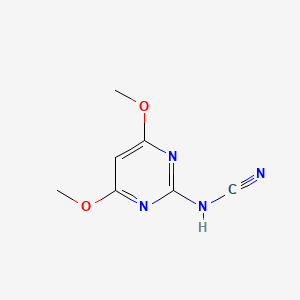

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
